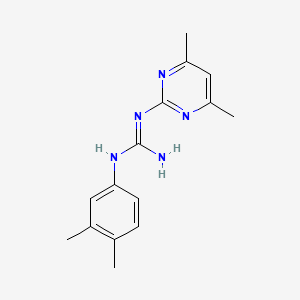

N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Description

N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 332073-80-0) is a guanidine derivative featuring a 3,4-dimethylphenyl group and a 4,6-dimethylpyrimidin-2-yl moiety linked via a guanidine bridge. Its molecular formula is C₁₅H₁₉N₅, with a molecular weight of 269.35 g/mol and a calculated logP (lipophilicity) of 3.589 . Key physicochemical properties include a polar surface area of 56.163 Ų, three hydrogen bond donors, and three acceptors, suggesting moderate solubility in polar solvents . The compound is achiral and exhibits a melting point and stability profile suitable for laboratory handling .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIFZSAFENSWLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then treated with cyanamide or a similar guanidylating agent to form the final product.

Industrial Production Methods

On an industrial scale, the production of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted guanidine derivatives with different nucleophiles attached.

Scientific Research Applications

Pharmacological Studies

N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been investigated for its role as a potential therapeutic agent in various diseases.

Case Study: Inhibition of Na/H Exchange

A study highlighted the design of guanidine derivatives as Na/H exchange inhibitors. The compound was evaluated alongside others for its efficacy in inhibiting Na/H exchange mechanisms, which are crucial in cardiovascular health. It demonstrated promising results in vitro and in vivo, suggesting its potential as a treatment for myocardial infarction .

Structure-Activity Relationship (SAR) Analysis

Research has focused on the structure-activity relationship of guanidine compounds, including this compound. SAR studies help identify how modifications to the chemical structure affect biological activity.

Findings:

- Compounds with specific substitutions on the pyrimidine ring exhibited enhanced potency against target enzymes.

- The guanidine moiety's position and substituents were critical in determining the compound's inhibitory effects .

Antibacterial Activity Enhancement

Recent studies have explored the enhancement of antibacterial properties through structural modifications of sulfa drugs linked with guanidine derivatives. This compound was part of a series aimed at improving the efficacy of existing antibiotics .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound belongs to a class of N-aryl-N'-pyrimidinylguanidines. Below is a comparative analysis with structurally similar analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity (logP):

- The target compound’s logP (3.589 ) is higher than the phenyl analog (~2.8 ) due to the electron-donating methyl groups enhancing hydrophobicity .

- The trifluoromethyl analog (logP ~4.2 ) exhibits increased lipophilicity from the strong electron-withdrawing CF₃ group, favoring membrane permeability .

- The methoxy-substituted analog (logP ~3.1 ) balances polarity and hydrophobicity due to the methoxy group’s moderate electron-donating nature .

Melting Points and Stability: The trifluoromethyl analog has a higher melting point (152–153°C) compared to others, likely due to enhanced intermolecular interactions (e.g., dipole-dipole forces from CF₃) .

Biological Activity

N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound that belongs to the class of guanidine derivatives, which have garnered significant attention due to their diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical structure and properties are pivotal in understanding its biological activity. Below is a summary of key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₅ |

| Molecular Weight | 269.35 g/mol |

| CAS Number | 332073-80-0 |

| LogP | 3.589 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 3 |

| Polar Surface Area | 56.163 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) : Recent studies highlight its potential as an inhibitor of TDP2, an enzyme involved in DNA repair processes. Inhibiting TDP2 can enhance the efficacy of topoisomerase II-targeting chemotherapeutics by preventing cancer cells from repairing DNA damage caused by these agents .

- Anti-inflammatory Properties : Guanidine derivatives have been noted for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

- Central Nervous System Activity : Some guanidine compounds exhibit neuroprotective properties and may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .

High-Throughput Screening for TDP2 Inhibition

A study conducted using a high-throughput screening (HTS) approach identified several guanidine derivatives as potent inhibitors of TDP2. Among these, this compound was highlighted for its significant inhibitory activity with an IC50 value indicating strong efficacy in blocking TDP2 function .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of guanidine compounds has revealed that modifications to the guanidine moiety can significantly alter biological activity. For instance, the introduction of methyl groups at specific positions on the phenyl and pyrimidine rings enhances potency against TDP2 and improves pharmacokinetic properties .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with similar guanidine derivatives is informative:

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | TDP2 Inhibition |

| N-(2,3-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | TBD | TDP2 Inhibition |

| Guanidine Derivative X | TBD | Neuroprotective Effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.